O-Desmethyl Midostaurin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

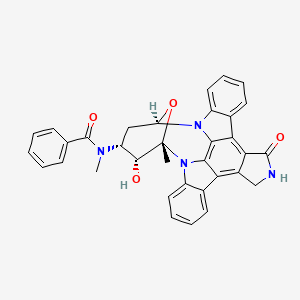

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOCRDZEEXVZQC-AFUPZKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740816-86-8 | |

| Record name | CGP-62221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-62221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Desmethyl Midostaurin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin, also known as CGP62221, is a major and biologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. Formed primarily through cytochrome P450 3A4 (CYP3A4) mediated O-demethylation in the liver, this metabolite circulates in human plasma at concentrations comparable to or greater than the parent drug.[1] this compound retains a similar kinase inhibitory profile to Midostaurin, potently targeting key oncogenic drivers such as mutant FMS-like tyrosine kinase 3 (FLT3) and KIT, as well as spleen tyrosine kinase (SYK).[2] Its significant in vivo presence and potent biological activity suggest that this compound contributes meaningfully to the overall clinical efficacy of Midostaurin in the treatment of Acute Myeloid Leukemia (AML) and other hematological malignancies. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular signaling pathways modulated by this compound.

Chemical Structure and Physicochemical Properties

This compound is structurally analogous to Midostaurin, differing by the absence of a methyl group on the methoxy-substituted indole ring.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-((2S,3R,4R,6R)-3-hydroxy-2-methyl-12-oxo-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-4-yl)-N-methylbenzamide | N/A |

| Synonyms | CGP62221, O-Desmethyl PKC412 | [3] |

| Molecular Formula | C₃₄H₂₈N₄O₄ | [2] |

| Molecular Weight | 556.61 g/mol | [2] |

| Canonical SMILES | C[C@]12--INVALID-LINK--N3C4=CC=CC=C4C5=C6C(=C(C=C6)C(=O)N7)C7=C5C8=CC=CC=C8N23)N(C)C(=O)C9=CC=CC=C9">C@@HO | N/A |

| InChI Key | BMGQWWVMWDBQGC-IIFHNQTCSA-N | N/A |

| CAS Number | 740816-86-8 | [2] |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

Pharmacological Properties

This compound exhibits a pharmacological profile that is qualitatively and quantitatively similar to its parent compound, Midostaurin. Its potent inhibition of multiple kinases is central to its anti-neoplastic activity.

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Primary Targets | Mutant FLT3, KIT, SYK, PKCα, VEGFR2, PDGFR | [2][4] |

| IC₅₀ (SYK) | ~20.8 nM (for Midostaurin, metabolite is comparable) | [4] |

| In Vitro Potency | Comparable to Midostaurin in inhibiting PKCα and cancer cell proliferation | [5] |

| Plasma Half-life (t½) | Approximately 33.4 hours | [1] |

| Relative Plasma Exposure | Constitutes approximately 27.7% of the total circulating drug-related components following a dose of Midostaurin | [1] |

Experimental Protocols

Synthesis of this compound

A general workflow for such a synthesis would be:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Outline:

-

Starting Material: The synthesis would likely commence from a readily available starting material such as Staurosporine, the natural product precursor to Midostaurin.

-

Protection: Key functional groups on the Staurosporine molecule would be protected to prevent unwanted side reactions during subsequent steps.

-

Benzoylation: The protected Staurosporine would undergo benzoylation to introduce the benzoyl group characteristic of Midostaurin.

-

O-Demethylation: The resulting Midostaurin precursor would then be subjected to a demethylation reaction to remove the methyl group from the methoxy-substituted indole ring. Reagents commonly used for O-demethylation include boron tribromide (BBr₃) or other strong Lewis acids.

-

Deprotection: The protecting groups would be removed to yield crude this compound.

-

Purification: The crude product would be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: The final product's identity and purity would be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound against a panel of kinases, a radiometric transphosphorylation assay is a standard method.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology Outline:

-

Reagent Preparation: Prepare assay buffer, the kinase of interest (e.g., recombinant FLT3, SYK), a suitable substrate, and serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and this compound at various concentrations.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate the plate at 30°C for a defined period.

-

Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Separation: Separate the radiolabeled, phosphorylated substrate from the unreacted [γ-³²P]ATP, typically by filtration through a phosphocellulose membrane that binds the substrate.

-

Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Signaling Pathways

This compound, like its parent compound, exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and SYK, thereby blocking their downstream signaling cascades that promote cell proliferation and survival.

Inhibition of FLT3 Signaling Pathway

In AML, mutations in FLT3 lead to its ligand-independent activation and subsequent autophosphorylation. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, as well as the STAT5 pathway. This compound binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[1][6]

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Inhibition of SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is another important target of this compound. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cell surface receptors, including the B-cell receptor and some receptor tyrosine kinases. In certain hematological malignancies, SYK is constitutively active and contributes to cell proliferation and survival. This compound inhibits SYK activity, leading to the downregulation of its downstream signaling pathways, which often converge with those of FLT3.[4]

Caption: Inhibition of the SYK signaling pathway by this compound.

Conclusion

This compound is a pharmacologically active metabolite of Midostaurin that significantly contributes to the therapeutic effects of the parent drug. Its comparable in vitro potency and substantial in vivo exposure underscore the importance of considering its activity when evaluating the overall clinical pharmacology of Midostaurin. The dual inhibition of critical oncogenic pathways, including FLT3 and SYK signaling, provides a strong rationale for its efficacy in AML and other hematological malignancies. Further research into the specific downstream effects of this compound and the development of detailed synthetic protocols will enhance our understanding and potential future applications of this important compound.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]

An In-Depth Technical Guide to the Synthesis and Purification of O-Desmethyl Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of O-Desmethyl Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. While this compound is endogenously produced via hepatic metabolism, this document outlines a proposed chemical synthesis route involving the selective O-demethylation of Midostaurin. Detailed experimental protocols for this synthetic approach and subsequent purification by preparative High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide includes a summary of the key signaling pathways modulated by Midostaurin and its metabolites, visualized through detailed diagrams. Quantitative data on the biological activity and analytical characterization are summarized in structured tables to facilitate comparison and interpretation.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Upon administration, Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: CGP52421 (a hydroxylated derivative) and CGP62221, also known as this compound.[1][2][3] this compound exhibits comparable potency to the parent drug in inhibiting key kinases such as Protein Kinase C (PKC) and demonstrates equal efficacy in inhibiting cancer cell proliferation.[1] Given its significant biological activity, the availability of pure this compound is crucial for further pharmacological studies, as a reference standard in analytical method development, and for quality control purposes in the manufacturing of Midostaurin.[4]

This guide details a proposed synthetic pathway for this compound, as direct chemical synthesis routes are not extensively reported in the scientific literature. The proposed synthesis involves the selective O-demethylation of the readily available Midostaurin. Additionally, this document provides a detailed protocol for the purification of the synthesized compound using preparative HPLC and its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS).

Proposed Synthesis of this compound

The proposed synthesis of this compound is a single-step demethylation of the methoxy group on the sugar moiety of Midostaurin. Due to the complex and sensitive nature of the Midostaurin molecule, a selective and mild demethylation method is required to avoid unwanted side reactions. Two potential methods are outlined below.

Thiol-mediated O-Demethylation

This method utilizes a long-chain alkylthiol in the presence of a strong base to selectively cleave the aryl methyl ether bond. This approach is advantageous due to its relatively mild conditions and the use of an odorless thiol, which improves laboratory safety and handling.[4][5]

Experimental Protocol:

-

Reaction Setup: To a solution of Midostaurin (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide (3-5 equivalents) and 1-dodecanethiol (3-5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1 M HCl to a pH of ~3-4.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Boron Tribromide-mediated O-Demethylation

Boron tribromide (BBr₃) is a powerful Lewis acid widely used for the cleavage of ethers. Careful control of stoichiometry and temperature is crucial to ensure selectivity and prevent degradation of the starting material and product.[6][7][8][9]

Experimental Protocol:

-

Reaction Setup: Dissolve Midostaurin (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature and add water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent mixture, such as DMF/acetonitrile.

-

Preparative HPLC System:

-

Column: A C18 stationary phase is recommended (e.g., YMC-Triart C18, 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program: A linear gradient from 30% to 70% Mobile Phase B over 30-40 minutes is a good starting point and should be optimized based on the separation of the desired product from impurities.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV detection at a wavelength of approximately 290 nm.[10]

-

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV and confirm the identity of the product by LC-MS/MS.

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain this compound as a solid.

Quantitative Data

| Parameter | Midostaurin | This compound (CGP62221) | Reference |

| Molecular Formula | C₃₅H₃₀N₄O₄ | C₃₄H₂₈N₄O₄ | [Calculated] |

| Molecular Weight | 570.64 g/mol | 556.61 g/mol | [Calculated] |

| IC₅₀ (PKCα) | ~22 nM | Comparable to Midostaurin | [1] |

| Anti-proliferative Activity | Potent | Equal to Midostaurin | [1] |

| Inhibition of FLT3 Kinase | Potent | Potent | [1] |

| Proposed Synthesis Yield | N/A | 50-70% (Thiol-mediated) | [4][5] |

| 60-80% (BBr₃-mediated) | [6][7] |

Signaling Pathways and Experimental Workflows

Midostaurin and its active metabolite, this compound, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases. The following diagrams illustrate the key signaling pathways affected and the experimental workflow for synthesis and purification.

Caption: Proposed workflow for the synthesis and purification of this compound.

Caption: Inhibition of the FLT3-ITD signaling pathway by Midostaurin and this compound.

Caption: Inhibition of the KIT D816V signaling pathway in mastocytosis.

Conclusion

This technical guide provides a practical framework for the synthesis and purification of this compound. The proposed synthetic routes, based on selective O-demethylation, offer plausible methods for obtaining this important active metabolite for research and analytical purposes. The detailed purification protocol ensures the isolation of a highly pure compound. The provided diagrams of the key signaling pathways inhibited by Midostaurin and its metabolite offer a clear visual representation of their mechanism of action at a molecular level. The compiled quantitative data serves as a valuable resource for researchers in the field of oncology and drug development. Further optimization of the proposed synthetic and purification methods may be required to achieve desired yields and purity for specific applications.

References

- 1. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]

- 2. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Midostaurin (CGP52421): A Comprehensive Kinase Inhibition Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin, also known as CGP52421, is one of the two major and pharmacologically active human metabolites of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Following administration of the parent drug, Midostaurin, both CGP52421 and the other primary metabolite, CGP62221, reach significant plasma concentrations, contributing to the overall therapeutic effect.[1] Understanding the specific kinase inhibition profile of CGP52421 is therefore critical for a complete comprehension of Midostaurin's mechanism of action, efficacy, and potential off-target effects. This document provides a detailed technical overview of the kinase inhibition profile of CGP52421, including quantitative inhibitory data, the experimental protocols used for its determination, and its impact on key cellular signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound (CGP52421) has been assessed against a broad panel of protein kinases. The potency of CGP52421 is generally observed to be approximately 10-fold lower than that of its parent compound, Midostaurin.[3] The following table summarizes the percentage of inhibition of various kinases at a 1 µM concentration of CGP52421, as determined by radiometric kinase assays.

| Kinase Target Family | Kinase Target | % Inhibition at 1 µM CGP52421 |

| Tyrosine Kinase | FLT3 (WT) | 99 |

| FLT3 (D835Y) | 100 | |

| KIT (WT) | 99 | |

| KIT (D816V) | 94 | |

| PDGFRα | 99 | |

| PDGFRβ | 100 | |

| VEGFR2 (KDR) | 100 | |

| FES | 85 | |

| FYN | 96 | |

| LYN | 99 | |

| SRC | 98 | |

| SYK | 98 | |

| YES | 98 | |

| Serine/Threonine Kinase | AKT1 | 96 |

| CAMK1 | 98 | |

| GSK3β | 85 | |

| PKA | 99 | |

| PKCα | 100 | |

| PKCβ1 | 100 | |

| PKCβ2 | 100 | |

| PKCγ | 100 | |

| PKCδ | 100 | |

| PKCε | 100 | |

| PKCη | 100 | |

| PKCθ | 100 | |

| RSK1 | 90 | |

| Data extracted from FDA Pharmacology Review of NDA 207997. The full study report contains data on a wider panel of kinases. |

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing compounds like CGP52421. Radiometric protein kinase assays are a standard and robust method for quantifying this activity.

Representative Radiometric Kinase Assay Protocol

This protocol provides a representative workflow for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

1. Reagents and Materials:

-

Kinase Reaction Buffer (5x): 250 mM HEPES or Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/mL BSA, 5 mM DTT.

-

ATP Mix: A solution containing unlabeled ("cold") ATP and radiolabeled [γ-³³P]ATP or [γ-³²P]ATP. The final concentration of ATP in the reaction should be at or near the Km for the specific kinase.

-

Kinase: Purified, recombinant protein kinase of interest.

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for broad-spectrum assays, or a specific peptide like ABLtide for ABL kinase).

-

Test Compound: this compound (CGP52421) serially diluted in DMSO.

-

Stop Solution: 75 mM phosphoric acid or 1% trifluoroacetic acid.

-

Phosphocellulose Paper: P81 paper for capturing the phosphorylated substrate.

-

Scintillation Counter: For quantifying radioactivity.

2. Assay Procedure:

-

Preparation of Reaction Mix: A master mix is prepared containing the 1x kinase reaction buffer, the specific kinase, and its substrate.

-

Compound Addition: 5 µL of the serially diluted test compound (CGP52421) or DMSO (vehicle control) is added to the wells of a 96-well plate.

-

Initiation of Reaction: 20 µL of the kinase/substrate master mix is added to each well. The plate is briefly incubated at room temperature.

-

ATP Addition: 25 µL of the ATP mix is added to each well to start the kinase reaction. The final reaction volume is 50 µL.

-

Incubation: The reaction plate is incubated at 30°C for a predetermined period (e.g., 20-60 minutes), ensuring the reaction remains within the linear range.

-

Stopping the Reaction: The reaction is terminated by adding 50 µL of the stop solution.

-

Substrate Capture: A 50 µL aliquot from each well is spotted onto a P81 phosphocellulose paper sheet.

-

Washing: The P81 paper is washed multiple times (e.g., 3-4 times for 10 minutes each) with 0.75% phosphoric acid to remove unreacted [γ-³³P]ATP.

-

Quantification: The paper is dried, and the radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Visualizations

This compound, like its parent compound, primarily exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers, most notably the FLT3 signaling cascade in AML.

FLT3 Signaling Pathway Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, such as internal tandem duplications (ITD), lead to its constitutive, ligand-independent activation. This drives uncontrolled cell proliferation and survival through several downstream signaling pathways. CGP52421 potently inhibits both wild-type and mutant FLT3, thereby blocking these downstream signals.

References

An In-Depth Technical Guide to O-Desmethyl Midostaurin (CGP62221): An Active Metabolite of Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin, a multi-targeted kinase inhibitor, is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Its clinical efficacy is not solely attributed to the parent drug but also to its major active metabolites. This technical guide provides a comprehensive overview of O-desmethyl midostaurin (CGP62221), a significant active metabolite of midostaurin. We delve into its pharmacokinetic and pharmacodynamic profiles, the signaling pathways it modulates, and the experimental methodologies used for its characterization. This document aims to serve as a critical resource for researchers and professionals involved in oncology drug development and precision medicine.

Introduction

Midostaurin (PKC412) is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, making it a valuable therapeutic agent for hematological malignancies. Upon oral administration, midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This metabolic process yields two major active metabolites: this compound (CGP62221) and CGP52421. CGP62221, formed through O-demethylation, circulates in plasma at concentrations comparable to the parent drug and exhibits a similar, and in some cases, more potent, inhibitory profile against key oncogenic kinases. Understanding the distinct contributions of CGP62221 to the overall clinical activity and potential for drug-drug interactions of midostaurin is crucial for optimizing therapeutic strategies.

Metabolism of Midostaurin to CGP62221

The biotransformation of midostaurin to CGP62221 is a critical step in its mechanism of action. The following diagram illustrates this metabolic conversion.

Caption: Metabolic conversion of Midostaurin to CGP62221.

Pharmacokinetic Profile

CGP62221 demonstrates a pharmacokinetic profile that is distinct from both midostaurin and the other major metabolite, CGP52421. Following oral administration of midostaurin, CGP62221 reaches concentrations in the plasma that are comparable to the parent drug. It has a longer half-life than midostaurin, contributing to sustained systemic exposure.

Table 1: Pharmacokinetic Parameters of Midostaurin and its Active Metabolites

| Parameter | Midostaurin | CGP62221 | CGP52421 |

| Median Tmax (hours) | 1-3 | Similar to Midostaurin | - |

| Terminal Half-life (hours) | ~21 | ~32 | ~482 |

| Plasma Protein Binding | >99.8% | >99.8% | >99.8% |

| Relative contribution to total circulating radioactivity | 22 ± 5% | 28 ± 2.7% | 38 ± 6.6% |

Data compiled from multiple sources.

Pharmacodynamic Profile and Kinase Inhibition

CGP62221 is not merely a metabolite but a potent kinase inhibitor in its own right, exhibiting a spectrum of activity that is crucial to the overall therapeutic effect of midostaurin.

Kinase Inhibitory Activity

CGP62221 has been shown to inhibit a range of kinases implicated in the pathogenesis of AML and SM. Its potency against several key targets is comparable to that of midostaurin.

Table 2: Comparative Kinase Inhibitory Activity (IC50 values)

| Kinase Target | Midostaurin (nM) | CGP62221 (nM) | CGP52421 (nM) |

| FLT3 | <10 | Not explicitly stated, but equipotent to midostaurin | Equipotent to midostaurin |

| KIT (D816V) | Potent inhibitor | Potent inhibitor | Weak inhibitor |

| PKCα | Potent inhibitor | Comparable to Midostaurin | 2-4x less potent |

| FES | Potent inhibitor | Potent inhibitor | Weak inhibitor |

| SYK | 95 | Recognized by metabolite | Recognized by metabolite |

IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple preclinical studies.

Cellular Effects

In vitro studies have demonstrated that CGP62221 effectively inhibits the proliferation of cancer cell lines and induces apoptosis. Specifically, it has been shown to inhibit the growth of mast cell leukemia cell lines and dephosphorylate the KIT receptor.

Signaling Pathways Modulated by CGP62221

CGP62221, much like its parent compound, exerts its anti-neoplastic effects by intercepting critical signaling cascades downstream of receptor tyrosine kinases such as FLT3 and KIT. Inhibition of these kinases prevents their autophosphorylation and subsequent activation of pathways that drive cell proliferation, survival, and differentiation.

O-Desmethyl Midostaurin target engagement in leukemia cells

An In-depth Technical Guide to O-Desmethyl Midostaurin Target Engagement in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CGP52421), a major active metabolite of the multi-kinase inhibitor Midostaurin, and its target engagement in leukemia cells. This document details its mechanism of action, primary molecular targets, and impact on downstream signaling pathways. It also includes detailed experimental protocols for assessing target engagement and quantitative data on its inhibitory activity.

Introduction to this compound (CGP52421)

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of newly diagnosed acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, in combination with standard chemotherapy[1][2][3]. Following oral administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and this compound (CGP52421)[4][5][6]. Both metabolites, particularly CGP52421, contribute significantly to the overall therapeutic effect. CGP52421 is noted for its long elimination half-life of approximately 482 hours, ensuring sustained kinase inhibition[4]. Like its parent compound, CGP52421 is a potent inhibitor of multiple kinases crucial to the proliferation and survival of leukemia cells[4][7].

Mechanism of Action and Primary Kinase Targets

This compound functions as an ATP-competitive, type-I kinase inhibitor.[7] It binds to the ATP-binding pocket of kinases in their catalytically active "DFG-in" conformation, thereby blocking the transfer of phosphate from ATP to substrate proteins[7][8]. This inhibition disrupts the signaling cascades that drive malignant cell growth.

The efficacy of this compound in leukemia is attributed to its ability to engage multiple key kinases simultaneously[9]:

-

FMS-like Tyrosine Kinase 3 (FLT3): This is a primary target in AML. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, lead to its constitutive activation, promoting uncontrolled cell proliferation and are associated with a poor prognosis[5][8][10]. CGP52421 potently inhibits both wild-type and mutated forms of FLT3[4][7].

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Activating mutations in KIT are drivers in certain hematological malignancies, including some subtypes of AML and advanced systemic mastocytosis[10].

-

Spleen Tyrosine Kinase (SYK): SYK is another non-receptor tyrosine kinase that has been identified as a target of Midostaurin and its metabolites.[11] Its activation can be critical for the maintenance of the leukemic clone in FLT3-ITD-positive AML[11].

-

Protein Kinase C (PKC): Midostaurin was originally developed as a PKC inhibitor. CGP52421 retains activity against PKC isoforms, which are involved in various cellular processes including proliferation and differentiation[4][12][13].

-

VEGFR and PDGFR: Inhibition of Vascular Endothelial Growth Factor Receptors and Platelet-Derived Growth Factor Receptors contributes to the anti-angiogenic properties of the drug, affecting the tumor microenvironment[4][8].

Downstream Signaling Pathway Inhibition

The engagement and inhibition of primary targets like FLT3 by this compound lead to the abrogation of key downstream signaling pathways that are essential for the survival and proliferation of leukemia cells. Constitutively active FLT3, for instance, perpetually stimulates several cascades[5]:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a direct substrate of FLT3. Its phosphorylation and subsequent activation are critical for leukemic cell survival. Inhibition of FLT3 by CGP52421 prevents STAT5 phosphorylation[5][14].

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its activation downstream of FLT3 promotes anti-apoptotic signals[5].

-

RAS/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another critical proliferation-driving cascade activated by mutant FLT3. Its inhibition leads to cell cycle arrest[11][15].

By blocking these pathways, this compound effectively induces G1 cell cycle arrest and apoptosis in FLT3-mutated leukemia cells[5][9].

References

- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alliance - [allianceforclinicaltrialsinoncology.org]

- 3. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 9. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]

- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

O-Desmethyl Midostaurin (CGP62221): A Technical Guide on its Antiproliferative Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: O-Desmethyl Midostaurin, also known as CGP62221, is one of the two major active metabolites of the multi-kinase inhibitor Midostaurin (Rydapt®). As a pharmacologically active compound, understanding its intrinsic antiproliferative properties is crucial for a comprehensive assessment of Midostaurin's overall therapeutic efficacy and for the development of next-generation kinase inhibitors. This technical guide provides a detailed overview of the antiproliferative activity of this compound, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antiproliferative effects primarily by inhibiting a range of protein kinases that are critical for cell signaling pathways controlling cellular proliferation, survival, and differentiation. Its activity is comparable to that of its parent compound, Midostaurin.[1] Key molecular targets include:

-

FMS-like Tyrosine Kinase 3 (FLT3): this compound is a potent inhibitor of both wild-type and mutated forms of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Inhibition of constitutively activated FLT3 mutants, such as those with internal tandem duplications (FLT3-ITD), leads to the blockade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, ultimately inducing cell cycle arrest and apoptosis in leukemic cells.

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): This metabolite also targets both wild-type and mutated forms of KIT, a receptor tyrosine kinase implicated in the pathogenesis of various malignancies, including systemic mastocytosis and certain types of leukemia. Inhibition of KIT signaling disrupts downstream pathways such as the JAK/STAT pathway.

-

Protein Kinase C (PKC): this compound is known to inhibit members of the PKC family of serine/threonine kinases.[1] PKCs are involved in diverse cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKCα by this compound is reported to be comparable to that of Midostaurin.[1]

-

Other Kinases: Like its parent compound, this compound likely exhibits activity against a broader spectrum of kinases, including Platelet-Derived Growth Factor Receptors (PDGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), contributing to its overall antiproliferative and anti-angiogenic potential.

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the available quantitative data on the antiproliferative activity of this compound (CGP62221) against various cancer cell lines. It is important to note that publicly available data is currently limited, and further research is warranted to expand this dataset across a wider range of cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HMC-1.1 | Mast Cell Leukemia (KIT V560G) | 50-250 | [2][3] |

| HMC-1.2 | Mast Cell Leukemia (KIT V560G, D816V) | 50-250 | [2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

A detailed methodology for a key experiment to determine the antiproliferative activity of this compound is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Antiproliferative Activity

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cancer cell line.

2. Materials:

- Cancer cell line of interest

- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

- This compound (CGP62221) stock solution (e.g., in DMSO)

- 96-well flat-bottom microplates

- MTT solution (5 mg/mL in PBS)

- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Phosphate-buffered saline (PBS)

- Multichannel pipette

- Microplate reader

3. Procedure:

4. Data Analysis:

- Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).

- Plot the percentage of cell viability against the logarithm of the drug concentration.

- Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway Inhibition by this compound```dot

Caption: A generalized workflow for determining antiproliferative activity.

Conclusion

This compound (CGP62221) is a pharmacologically active metabolite of Midostaurin that demonstrates significant antiproliferative activity in vitro, with potency comparable to its parent compound against certain cancer cell lines. Its mechanism of action involves the inhibition of key protein kinases, such as FLT3 and KIT, which are crucial drivers in various hematological malignancies. The provided data and experimental protocol serve as a valuable resource for researchers in the fields of oncology and drug development. However, it is evident that further studies are required to establish a more comprehensive profile of this compound's antiproliferative effects across a broader panel of cancer cell lines. Such data will be instrumental in fully elucidating its contribution to the clinical activity of Midostaurin and may guide the design of future targeted therapies.

References

- 1. rsc.org [rsc.org]

- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyl Midostaurin: An In-Depth Technical Guide on a Key Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin, also known as CGP62221, is a major and pharmacologically active metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). The clinical efficacy and safety profile of a parent drug can be significantly influenced by its metabolites. Understanding the discovery, development, and specific biological activities of this compound is therefore crucial for a comprehensive understanding of Midostaurin's overall therapeutic effect and for the development of next-generation kinase inhibitors. This technical guide provides a detailed overview of the core aspects of this compound, including its formation, pharmacokinetic profile, mechanism of action, and the experimental methodologies used to characterize it.

Discovery and Formation

This compound was identified as a significant circulating metabolite during the clinical development of Midostaurin. It is formed in the liver through the O-demethylation of the parent drug, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4.

Chemical Structure

Pharmacokinetic Profile

This compound exhibits a distinct pharmacokinetic profile compared to its parent compound. Notably, it has a significantly longer terminal half-life. The table below summarizes key pharmacokinetic parameters.

| Compound | Terminal Half-Life (approx.) |

| Midostaurin | 20.9 hours[1] |

| This compound (CGP62221) | 32.3 hours[1] |

| CGP52421 (Hydroxylated metabolite) | 471 hours[1] |

Mechanism of Action and Biological Activities

This compound is an active metabolite that contributes to the overall pharmacological effect of Midostaurin by inhibiting multiple protein kinases. Its activity has been characterized in various in vitro studies, particularly in the context of mast cell-driven diseases.

Kinase Inhibition Profile

While a comprehensive kinase selectivity panel for this compound is not publicly available, studies have shown that it retains significant inhibitory activity against key oncogenic kinases. The available data on its inhibitory concentrations (IC50) are presented below, in comparison with Midostaurin and its other major metabolite, CGP52421.

| Target/Assay | Midostaurin | This compound (CGP62221) | CGP52421 |

| HMC-1.1 & HMC-1.2 cell proliferation | 50 - 250 nM[2] | 50 - 250 nM[2] | > 1 µM[2] |

| IgE-dependent histamine release | < 1 µM[2] | < 1 µM[2] | < 1 µM[2] |

Cellular Effects

-

Inhibition of Mast Cell Proliferation: this compound, similarly to Midostaurin, inhibits the proliferation of the human mast cell leukemia cell line HMC-1, which harbors a constitutively active KIT receptor. This effect is associated with the dephosphorylation of KIT. In contrast, the metabolite CGP52421 shows significantly weaker anti-proliferative activity.[2][3]

-

Induction of Apoptosis: Both Midostaurin and this compound have been shown to induce apoptosis in neoplastic mast cells.[2]

-

Inhibition of Histamine Release: this compound is a potent inhibitor of IgE-dependent histamine release from basophils and mast cells, an activity it shares with Midostaurin and CGP52421.[2][3]

Signaling Pathways

Based on its known targets, this compound is believed to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways include the KIT and SYK signaling cascades.

Experimental Protocols and Workflows

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the characterization of Midostaurin and its metabolites, the following are generalized workflows for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of a compound against a specific kinase.

Methodology:

-

Reagent Preparation: Recombinant kinase, a specific substrate (peptide or protein), and ATP are prepared in a suitable buffer. This compound is serially diluted to a range of concentrations.

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are incubated together in a microplate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a chelating agent like EDTA.

-

Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

These assays measure the effect of a compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HMC-1.1, HMC-1.2) are seeded into the wells of a microplate at a specific density.

-

Compound Addition: this compound is added to the wells at a range of concentrations.

-

Incubation: The cells are incubated with the compound for a period that allows for multiple cell divisions (typically 48-72 hours).

-

Viability Assessment: A reagent to measure cell viability is added. Common methods include:

-

MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

-

-

Signal Measurement: The signal (absorbance or luminescence) is read using a plate reader.

-

Data Analysis: The percentage of proliferation inhibition is calculated for each concentration, and the IC50 value is determined.

Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells or basophils upon stimulation.

Methodology:

-

Cell Preparation: Primary mast cells or basophils are isolated and prepared.

-

Pre-incubation: The cells are pre-incubated with different concentrations of this compound.

-

Stimulation: The cells are then stimulated to degranulate and release histamine, typically by cross-linking IgE receptors with an anti-IgE antibody.

-

Sample Collection: The reaction is stopped, and the cell suspension is centrifuged to pellet the cells. The supernatant, containing the released histamine, is collected.

-

Histamine Quantification: The amount of histamine in the supernatant is measured, commonly using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of this compound relative to the stimulated control without the inhibitor.

Conclusion

This compound (CGP62221) is a pharmacologically active metabolite that plays a significant role in the overall therapeutic profile of Midostaurin. Its prolonged half-life and potent inhibitory activity against key oncogenic drivers like KIT and mediators of inflammation such as SYK underscore its importance. While it mirrors the parent drug in some activities, such as inhibiting mast cell proliferation and histamine release, there are also notable differences when compared to the other major metabolite, CGP52421. Further detailed studies, including comprehensive kinase profiling and in vivo characterization, are warranted to fully elucidate the specific contributions of this compound to the clinical efficacy and potential side effects of Midostaurin therapy. This knowledge will be invaluable for the rational design of future kinase inhibitors with improved therapeutic indices.

References

- 1. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Midostaurin: A Technical Guide to Cellular Uptake and Efflux Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-kinase inhibitor, is a critical therapeutic agent in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Upon administration, Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: CGP52421 and O-Desmethyl Midostaurin (CGP62221). Understanding the cellular transport mechanisms of these metabolites is paramount for optimizing therapeutic efficacy and overcoming potential drug resistance. This technical guide provides a comprehensive overview of the known and hypothesized cellular uptake and efflux mechanisms of this compound, supported by detailed experimental protocols and data presented for comparative analysis.

While direct experimental evidence exclusively detailing the transport of this compound is limited in publicly available literature, this guide synthesizes information on the parent compound, Midostaurin, and common drug transport pathways to propose likely mechanisms and provide the necessary experimental frameworks for their investigation.

Putative Cellular Transport Mechanisms of this compound

The cellular concentration of this compound is governed by the interplay between its influx into the cell and its efflux back into the extracellular space. This balance is primarily controlled by two major superfamilies of transporter proteins: the Solute Carrier (SLC) transporters for uptake and the ATP-binding cassette (ABC) transporters for efflux.

Cellular Uptake (Influx)

The uptake of xenobiotics like this compound is often mediated by SLC transporters. Given that the parent drug, Midostaurin, has been shown to interact with the Organic Anion Transporting Polypeptide 1A1 (OATP1A1), it is plausible that its metabolite, this compound, may also be a substrate for OATP family members or other SLC transporters. These transporters facilitate the movement of a wide range of endogenous and exogenous compounds across the cell membrane.

Cellular Efflux

Efflux, the active removal of substances from the cell, is a key mechanism of drug resistance and is primarily carried out by ABC transporters. Midostaurin has been identified as an inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), and preliminary in vitro studies suggest it may be a substrate for Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)[1]. It is therefore highly probable that this compound is also a substrate for one or more of these major efflux pumps. Overexpression of these transporters in cancer cells can lead to reduced intracellular concentrations of the active metabolite, thereby diminishing its therapeutic effect.

Quantitative Data on Transporter Interactions

The following table summarizes the known interactions of the parent compound, Midostaurin, with cellular transporters. This data serves as a foundational reference for designing experiments to characterize the transporter interactions of this compound.

| Compound | Transporter | Interaction Type | Cell Line / System | IC50 / Km / Efflux Ratio | Reference |

| Midostaurin | ABCB1 (P-gp) | Inhibition | --- | --- | [2] |

| Midostaurin | ABCG2 (BCRP) | Inhibition (mild) | --- | --- | [2] |

| Midostaurin | MRP2 (ABCC2) | Putative Substrate | Preliminary in vitro studies | --- | [1] |

| Midostaurin | OATP1A1 | Interaction | Preliminary in vitro studies | --- | [1] |

Experimental Protocols

To definitively elucidate the cellular uptake and efflux mechanisms of this compound, a series of in vitro experiments are required. Below are detailed protocols for key assays.

Bidirectional Transport Assay using Caco-2 or MDCK Cell Monolayers

This assay is the gold standard for assessing the potential for a compound to be a substrate of efflux transporters like P-gp and BCRP.

Objective: To determine the directional flux of this compound across a polarized cell monolayer.

Materials:

-

Caco-2 or MDCK cells stably transfected with the human transporter of interest (e.g., ABCB1, ABCG2).

-

Transwell® inserts (e.g., 12-well or 24-well).

-

Cell culture medium and supplements.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

-

This compound (test compound).

-

Lucifer yellow (paracellular permeability marker).

-

Known substrates and inhibitors of the transporter being studied (positive and negative controls).

-

LC-MS/MS system for quantification.

Protocol:

-

Cell Seeding and Culture: Seed Caco-2 or MDCK cells onto Transwell® inserts at an appropriate density and culture for 21 days (Caco-2) or 4-7 days (MDCK) to form a confluent and polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm tight junction formation.

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

-

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a compound into inside-out membrane vesicles overexpressing a specific ABC transporter.

Objective: To determine if this compound is a direct substrate of a specific ABC transporter.

Materials:

-

Inside-out membrane vesicles prepared from Sf9 or HEK293 cells overexpressing a specific ABC transporter (e.g., ABCB1, ABCG2, ABCC2).

-

Control membrane vesicles (from non-transfected cells).

-

Transport buffer.

-

ATP and AMP (as a negative control for ATP-dependent transport).

-

This compound (radiolabeled or non-radiolabeled).

-

Rapid filtration apparatus.

-

Scintillation counter (for radiolabeled compound) or LC-MS/MS system.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the membrane vesicles, transport buffer, and this compound.

-

Initiation of Transport: Start the transport reaction by adding either ATP or AMP solution.

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 1-5 minutes).

-

Termination of Transport: Stop the reaction by adding ice-cold wash buffer and immediately filter the mixture through a filter plate to separate the vesicles from the reaction medium.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-transported compound.

-

Quantification:

-

For radiolabeled compounds, measure the radioactivity retained on the filter using a scintillation counter.

-

For non-radiolabeled compounds, lyse the vesicles and quantify the amount of transported this compound by LC-MS/MS.

-

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of compound transported in the presence of AMP from that transported in the presence of ATP.

Cellular Uptake Assay in Transfected Cells

This assay measures the accumulation of a compound in cells overexpressing a specific uptake transporter.

Objective: To determine if this compound is a substrate of a specific SLC transporter.

Materials:

-

HEK293 or CHO cells stably transfected with a specific human SLC transporter (e.g., OATP1B1, OATP1B3).

-

Parental (non-transfected) cells as a control.

-

Uptake buffer (e.g., HBSS).

-

This compound.

-

Known substrates and inhibitors of the transporter being studied.

-

LC-MS/MS system.

Protocol:

-

Cell Seeding: Seed the transfected and parental cells in multi-well plates and culture until they reach confluency.

-

Uptake Experiment:

-

Wash the cells with pre-warmed uptake buffer.

-

Add the uptake buffer containing this compound to the cells.

-

Incubate at 37°C for a short period (e.g., 1-5 minutes).

-

-

Termination of Uptake: Stop the uptake by rapidly aspirating the drug-containing buffer and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).

-

Sample Analysis: Quantify the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method. Normalize the concentration to the protein content of the cell lysate.

-

Data Analysis: Compare the uptake of this compound in the transporter-expressing cells to that in the parental cells. A significantly higher accumulation in the transfected cells indicates that the compound is a substrate of the specific SLC transporter.

Visualizations

Signaling and Transport Pathways

Caption: Putative cellular transport and mechanism of action of this compound.

Experimental Workflow: Bidirectional Transport Assay

References

The Contributory Role of O-Desmethyl Midostaurin (CGP62221) to the Therapeutic Efficacy of Midostaurin: A Technical Overview

Introduction

Midostaurin (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of newly diagnosed FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3 and KIT, which are crucial drivers in these malignancies.[4] Upon oral administration, midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxyl derivative).[5][6][7] This technical guide provides an in-depth analysis of the O-desmethyl metabolite, CGP62221, and elucidates its significant contribution to the overall clinical efficacy of midostaurin. We will explore its formation, pharmacokinetic profile, pharmacodynamic activity, and its role in the key signaling pathways targeted by the parent drug.

Metabolism of Midostaurin

Midostaurin's biotransformation is predominantly a hepatic process mediated by CYP3A4. This enzymatic action leads to the formation of two principal active metabolites. O-demethylation of midostaurin yields CGP62221, while hydroxylation results in CGP52421.[6][8] Both metabolites are pharmacologically active and, along with the parent drug, are also substrates, inhibitors, and inducers of CYP3A4, indicating a potential for complex drug-drug interactions.[8][9][10] Fecal excretion is the main route of elimination for midostaurin and its metabolites.[6][11]

Data Presentation

Pharmacokinetic Profiles

Following oral administration, midostaurin is rapidly absorbed.[5] The parent drug and its two major metabolites, CGP62221 and CGP52421, exhibit distinct pharmacokinetic profiles. Notably, the plasma concentrations of CGP62221 are similar to that of midostaurin itself. In contrast, CGP52421 has a significantly longer half-life and its concentrations increase steadily, reaching a plateau by day 28.[6][11] The extensive plasma protein binding of midostaurin and its metabolites, primarily to α-1 acidic glycoprotein (AAG), results in long plasma half-lives.[9]

Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Active Metabolites

| Parameter | Midostaurin | CGP62221 (O-Desmethyl) | CGP52421 (Hydroxyl) |

| Median Tmax (hours) | 1-3[6][12] | N/A | N/A |

| Terminal Half-life (t½) (hours) | ~19 - 21[6][11] | ~32[6][11] | ~482[6][11] |

| Plasma Protein Binding | >98%[4] | >98% (inferred) | >98% (inferred) |

| Relative Plasma Exposure (AUC) | ~22%[6][8] | ~28%[6][8] | ~38%[6][8] |

| Metabolism | CYP3A4[6] | CYP3A4[8] | CYP3A4[8] |

| Elimination Route | Feces (~95%)[6][11] | Feces (inferred) | Feces (inferred) |

In Vitro Potency and Kinase Inhibition Profile

The therapeutic effect of midostaurin is not solely attributable to the parent compound. The O-desmethyl metabolite, CGP62221, demonstrates considerable biological activity. In vitro studies have shown that CGP62221 exhibits potency comparable to midostaurin in inhibiting key kinases and cancer cell proliferation.[5] Both midostaurin and its metabolites potently inhibit mutant forms of FLT3 and KIT.[10] This complex interplay of activity between the parent drug and its metabolites likely contributes to the overall efficacy observed in clinical settings.[10] In contrast, the other major metabolite, CGP52421, is a weak inhibitor of mast cell proliferation but does retain activity in inhibiting IgE-dependent histamine release.[13][14]

Table 2: Comparative In Vitro Activity of Midostaurin and CGP62221

| Target/Activity | Midostaurin | CGP62221 (O-Desmethyl) | Notes |

| PKCα Inhibition | Potent | Comparable potency to midostaurin[5] | Midostaurin was initially developed as a PKC inhibitor.[15] |

| Cancer Cell Proliferation | Potent | Equal potency to midostaurin[5] | Demonstrated in various cancer cell lines. |

| FLT3 Kinase Inhibition | Potent (IC50 ≤10 nM)[15] | Potent[10] | Key target in FLT3-mutated AML. |

| KIT Kinase Inhibition | Potent[10] | Potent[10] | Key target in advanced systemic mastocytosis. |

| HMC-1.2 Cell Growth Inhibition | IC50 50-250 nM[13] | IC50 50-250 nM[13] | Human mast cell leukemia line with KIT D816V mutation. |

| IgE-dependent Histamine Release | Inhibits (IC50 0.01-1 µM)[13] | Inhibits (IC50 0.01-1 µM)[13] | Relevant for symptom control in mastocytosis. |

Data compiled from multiple sources.[5][10][13][15] IC50 values represent the concentration required for 50% inhibition.

Experimental Protocols & Workflows

Methodology: Kinase Inhibition Assay (Radiometric Transphosphorylation)

A common method to determine the inhibitory activity of compounds like midostaurin and its metabolites against specific kinases is the radiometric transphosphorylation assay.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified recombinant kinase (e.g., FLT3, KIT), a suitable substrate (e.g., a synthetic peptide or protein), and ATP.

-

Inhibitor Addition: Serial dilutions of the test compounds (midostaurin, CGP62221) are added to the reaction mixture. A control with no inhibitor is included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to transfer the radiolabeled phosphate group to the substrate.

-

Termination and Separation: The reaction is stopped, often by adding a strong acid or EDTA. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP. This can be achieved by spotting the mixture onto phosphocellulose paper or filters, which bind the substrate but not the free ATP, followed by washing.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Methodology: Cell Proliferation Assay

To assess the anti-proliferative effects of midostaurin and CGP62221, a standard cell-based assay is employed.

-

Cell Culture: A relevant cell line (e.g., FLT3-ITD positive MOLM-14 cells or KIT D816V positive HMC-1.2 cells) is cultured under standard conditions.

-

Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density.

-

Compound Treatment: The cells are treated with various concentrations of midostaurin, CGP62221, or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).

-

Viability Assessment: Cell viability or proliferation is measured using a colorimetric or fluorometric assay. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.

-

Resazurin (alamarBlue) Assay: A redox indicator that changes color and fluorescence in response to metabolic activity.

-

ATP-based Assay (e.g., CellTiter-Glo): Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Acquisition: The absorbance or fluorescence is read using a microplate reader.

-

Data Analysis: The results are normalized to the vehicle control to determine the percentage of growth inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Mechanism of Action

Midostaurin and its active metabolite CGP62221 exert their anti-neoplastic effects by inhibiting constitutively active kinase signaling pathways that drive cell proliferation and survival in AML and SM.

FLT3 Signaling Pathway in AML

In approximately 30% of AML cases, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor.[3] This aberrant signaling activates downstream pro-survival and proliferative pathways, including STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR.[16] Midostaurin and CGP62221 directly inhibit the kinase activity of both wild-type and mutant FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[1][11]

KIT Signaling Pathway in Systemic Mastocytosis

In advanced SM, a common driver mutation is D816V in the KIT receptor tyrosine kinase. This leads to constitutive activation of KIT, promoting the uncontrolled proliferation and survival of mast cells. Midostaurin and CGP62221 are potent inhibitors of both wild-type and D816V mutant KIT.[4] By blocking KIT signaling, they inhibit mast cell proliferation and survival, and also suppress IgE-mediated histamine release, which contributes to the alleviation of mediator-related symptoms in patients.[11][13][17]

Conclusion

The clinical efficacy of midostaurin is a composite of the activities of the parent drug and its major active metabolites. This compound (CGP62221) is not merely a byproduct of metabolism but a key contributor to the overall therapeutic effect. Its formation via CYP3A4-mediated O-demethylation results in significant systemic exposure, with plasma concentrations similar to those of midostaurin.[6] Crucially, in vitro studies confirm that CGP62221 retains a potent inhibitory profile against critical oncogenic drivers like FLT3 and KIT, with activity comparable to the parent compound.[5][10] Therefore, a comprehensive understanding of midostaurin's mechanism of action must account for the substantial and sustained pharmacological activity of this compound. This knowledge is vital for researchers and drug development professionals in optimizing dosing strategies, predicting drug-drug interactions, and designing next-generation kinase inhibitors.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]

The Staurosporine Heritage: Unraveling the Genesis of O-Desmethyl Midostaurin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis, traces its origins to the natural product staurosporine. This technical guide delves into the chemical lineage connecting staurosporine to O-Desmethyl Midostaurin (CGP62221), a principal and biologically active metabolite of midostaurin. We will explore the synthetic conversion of staurosporine to midostaurin, the subsequent metabolic O-demethylation, and the intricate signaling pathways modulated by these compounds. This document provides detailed experimental methodologies, quantitative data, and visual representations of the key processes to serve as a comprehensive resource for professionals in the field of drug discovery and development.

From Natural Product to Potent Drug: The Synthesis of Midostaurin from Staurosporine

Midostaurin (N-benzoylstaurosporine) is a semi-synthetic derivative of staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus[1]. The synthesis involves the benzoylation of the primary amine on the sugar moiety of staurosporine.

Experimental Protocol: Benzoylation of Staurosporine

The following protocol is adapted from patent literature describing the synthesis of midostaurin[2][3].

Materials:

-

Crude or purified staurosporine

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzoyl chloride

-

1% aqueous ammonium chloride solution

-

Water

Procedure:

-

In a suitable reactor, dissolve crude staurosporine (1 molar equivalent) in DMF (approximately 7 L per mole of staurosporine).

-

Cool the solution to 0°C.

-